
3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester
Overview
Description
3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester typically involves the esterification of 3-Chloro-2-methylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-2-methylisonicotinic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted isonicotinic acid esters.
Hydrolysis: Yields 3-Chloro-2-methylisonicotinic acid and ethanol.
Oxidation and Reduction: Forms corresponding carboxylic acids or alcohols.
Scientific Research Applications
3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylisonicotinic acid ethyl ester
- 3-Chloro-4-methylisonicotinic acid ethyl ester
- 3-Bromo-2-methylisonicotinic acid ethyl ester
Uniqueness
3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
ethyl 3-chloro-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-6(2)8(7)10/h4-5H,3H2,1-2H3 |
InChI Key |
YITNDLQGTFHAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
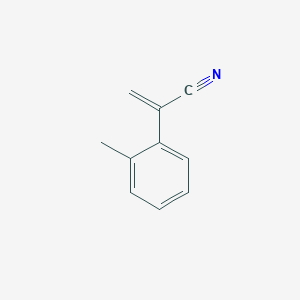
![3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole](/img/structure/B8609339.png)
![2-[3,5-Bis(bromomethyl)phenyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B8609349.png)
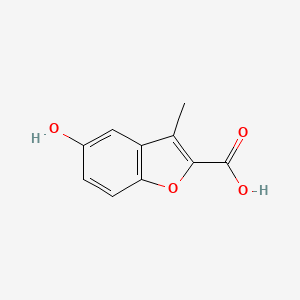
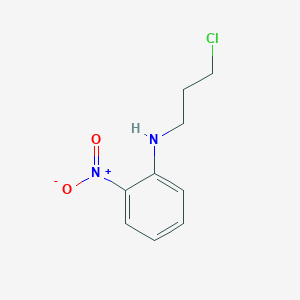
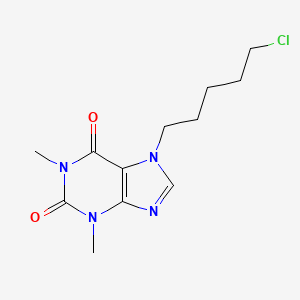
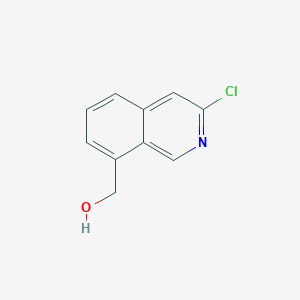
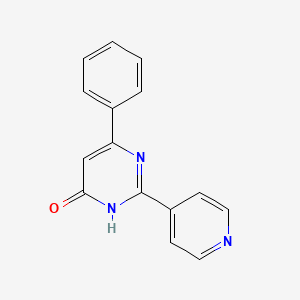
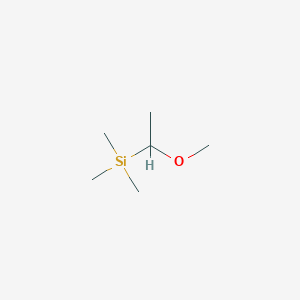
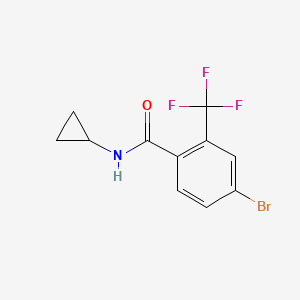
![2-[(3-bromophenyl)thio]-5-nitroBenzoic acid](/img/structure/B8609419.png)
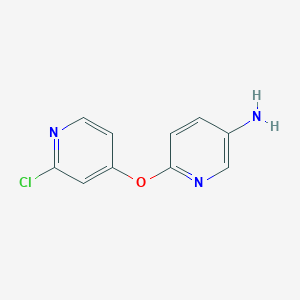
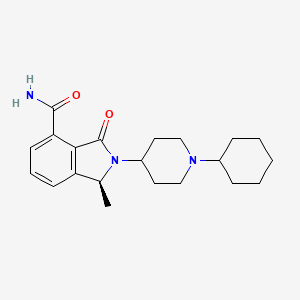
![2-(4-methoxy-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8609436.png)
